Cas no 16620-83-0 (octahydropyrrolo[1,2-a]piperazin-3-one)
![octahydropyrrolo[1,2-a]piperazin-3-one structure](https://www.kuujia.com/scimg/cas/16620-83-0x500.png)
octahydropyrrolo[1,2-a]piperazin-3-one Chemical and Physical Properties
Names and Identifiers
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- Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
- 2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one
- octahydropyrrolo[1,2-a]piperazin-3-one
- MFCD17926435
- Z1203745969
- DB-243589
- DTXSID50544868
- AS-37947
- CS-0214853
- 16620-83-0
- SCHEMBL337131
- AKOS006354331
- (8aR)-octahydropyrrolo[1,2-a]piperazin-3-one
- Pyrrolo[1,2-a]pyrazin-3(4H)-one, hexahydro-
- EN300-199283
- RAA62083
- Hexahydropyrrolo[1,2-a]pyrazin-3-one
- (8aS)-octahydropyrrolo[1,2-a]piperazin-3-one
-
- MDL: MFCD17926435
- Inchi: InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10)
- InChI Key: SKVZOGYWWGUUFL-UHFFFAOYSA-N
- SMILES: O=C1CN2CCCC2CN1
Computed Properties
- Exact Mass: 140.094963011Da
- Monoisotopic Mass: 140.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: -0.1
octahydropyrrolo[1,2-a]piperazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B509018-50mg |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 50mg |
$ 365.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2339-250MG |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
Enamine | EN300-199283-1.0g |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 95% | 1g |
$1445.0 | 2023-05-20 | |
Enamine | EN300-199283-1g |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 95% | 1g |
$1445.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2339-1g |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 95% | 1g |
¥3840.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2339-250.0mg |
octahydropyrrolo[1,2-a]piperazin-3-one |
16620-83-0 | 95% | 250.0mg |
¥1538.0000 | 2024-07-24 | |
abcr | AB307300-250mg |
Hexahydropyrrolo[1,2-a]pyrazin-3-one; . |
16620-83-0 | 250mg |
€1091.50 | 2024-04-19 | ||
1PlusChem | 1P001X1P-500mg |
Pyrrolo[1,2-a]pyrazin-3(4H)-one, hexahydro- |
16620-83-0 | 95% | 500mg |
$1449.00 | 2025-02-19 | |
1PlusChem | 1P001X1P-2.5g |
Pyrrolo[1,2-a]pyrazin-3(4H)-one, hexahydro- |
16620-83-0 | 95% | 2.5g |
$3555.00 | 2025-02-19 | |
A2B Chem LLC | AA88685-5g |
hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one |
16620-83-0 | 95% | 5g |
$4445.00 | 2024-04-20 |
octahydropyrrolo[1,2-a]piperazin-3-one Related Literature
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David T. Hickman,T. H. Samuel Tan,Jordi Morral,Paul M. King,Matthew A. Cooper,Jason Micklefield Org. Biomol. Chem. 2003 1 3277
Additional information on octahydropyrrolo[1,2-a]piperazin-3-one
Octahydropyrrolo[1,2-a]piperazin-3-one (CAS No. 16620-83-0): A Comprehensive Overview
Octahydropyrrolo[1,2-a]piperazin-3-one (CAS No. 16620-83-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-Piperazin-2-one, 1,2,3,4,5,6,7,8-octahydro-1H-pyrrolo[1,2-a], has garnered attention due to its unique structural properties and potential therapeutic effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of octahydropyrrolo[1,2-a]piperazin-3-one.
Chemical Structure and Properties
Octahydropyrrolo[1,2-a]piperazin-3-one is a cyclic compound with a molecular formula of C8H14N2O. It features a seven-membered ring with a piperazine moiety fused to a pyrrole ring. The compound's unique structure provides it with several interesting properties. For instance, its high degree of saturation and the presence of nitrogen atoms contribute to its stability and solubility in various solvents. These properties make it an attractive candidate for further chemical modifications and derivatization.
Synthesis Methods
The synthesis of octahydropyrrolo[1,2-a]piperazin-3-one has been explored through various routes. One common method involves the cyclization of an appropriate amine and carboxylic acid derivative. A notable synthetic pathway involves the reaction of 4-piperidone with glycine ethyl ester in the presence of a strong base such as sodium hydride. This reaction yields the desired product through a series of condensation and cyclization steps. Another approach involves the use of Pd-catalyzed coupling reactions to form the piperazine ring followed by ring closure to form the pyrrole moiety.
Biological Activities and Therapeutic Potential
Octahydropyrrolo[1,2-a]piperazin-3-one has shown promising biological activities in various preclinical studies. One of its key applications is in the field of neuropharmacology. Research has demonstrated that this compound can act as a modulator of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This property makes it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
In addition to its neuropharmacological effects, octahydropyrrolo[1,2-a]piperazin-3-one has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Research Developments
The therapeutic potential of octahydropyrrolo[1,2-a]piperazin-3-one has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results in terms of safety profiles and pharmacokinetic properties. However, further studies are needed to fully understand its long-term effects and optimal dosing regimens.
Recent advancements in computational chemistry have also contributed to the understanding of octahydropyrrolo[1,2-a]piperazin-3-one's mechanism of action. Molecular docking studies have revealed that this compound can bind to specific receptors involved in neurotransmitter modulation and inflammatory responses. These insights have guided the design of more potent derivatives with enhanced therapeutic properties.
Conclusion
In conclusion, octahydropyrrolo[1,2-a]piperazin-3-one (CAS No. 16620-83-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials are expected to provide more insights into its potential benefits and limitations. As new findings emerge, octahydropyrrolo[1,2-a]piperazin-3-one may play a significant role in advancing treatments for various neurological and inflammatory disorders.
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